Home > Products > Screening Compounds P18343 > [3H]Diprenorphine
[3H]Diprenorphine -

[3H]Diprenorphine

Catalog Number: EVT-10902465
CAS Number:
Molecular Formula: C26H35NO4
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[3H]Diprenorphine is a radiolabeled derivative of diprenorphine, a well-known opioid receptor antagonist. This compound is primarily utilized in research settings to study opioid receptors, particularly for its ability to bind selectively to these receptors and provide insights into their distribution and function in various biological contexts. Diprenorphine itself is classified as a non-selective antagonist of opioid receptors, including the mu, delta, and kappa subtypes.

Source

[3H]Diprenorphine is typically sourced from specialized chemical suppliers such as Perkin Elmer, which provides it with specific activity values around 50 Ci/mmol and radioactive concentrations of approximately 37 MBq/ml .

Classification

This compound falls under the category of opioid receptor ligands and is specifically categorized as a radiolabeled antagonist. Its primary application is in the field of neuropharmacology and receptor biology.

Synthesis Analysis

Methods

The synthesis of [3H]diprenorphine involves several key steps, primarily focusing on radiolabeling the diprenorphine molecule with tritium. The typical synthesis pathway includes:

  1. Acylation: The initial step often involves the acylation of the parent compound, which modifies its functional groups to facilitate further reactions.
  2. Reduction: Following acylation, reduction processes are employed to introduce tritium into the molecule. This step is crucial for creating the radiolabeled version of diprenorphine.

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and specific activity of the final product. The use of tritiated reagents necessitates adherence to safety protocols due to the radioactive nature of tritium.

Molecular Structure Analysis

Structure

The molecular structure of [3H]diprenorphine can be represented as follows:

  • Chemical Formula: C22H28N2O4S
  • Molecular Weight: Approximately 400.54 g/mol

The structure features a complex arrangement that includes multiple rings and functional groups characteristic of opioid compounds.

Data

The binding affinity of [3H]diprenorphine for opioid receptors has been extensively studied, revealing its competitive binding properties against various endogenous ligands .

Chemical Reactions Analysis

Reactions

[3H]Diprenorphine participates in several chemical reactions that are fundamental to its role as a radiolabeled ligand:

  1. Binding Reactions: It binds to opioid receptors in brain tissue, allowing for autoradiographic studies that visualize receptor distribution.
  2. Competition Assays: In competition binding assays, [3H]diprenorphine can be used alongside unlabeled ligands to determine binding affinities and kinetics .

Technical Details

These reactions are typically analyzed using techniques such as liquid scintillation counting or autoradiography to quantify binding and visualize receptor localization .

Mechanism of Action

Process

The mechanism by which [3H]diprenorphine exerts its effects involves:

  1. Receptor Binding: Upon administration, [3H]diprenorphine binds to opioid receptors in the central nervous system.
  2. Antagonistic Action: By occupying these receptors, it prevents the binding of endogenous opioids (such as endorphins), thereby inhibiting their effects on pain modulation and other physiological processes.

Data

Research indicates that [3H]diprenorphine has a high affinity for mu-opioid receptors but also interacts with delta and kappa receptors, making it a versatile tool for studying opioid receptor dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a colorless liquid or solid depending on formulation.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but requires protection from light due to potential degradation.
  • Radioactivity: As a tritiated compound, it emits beta radiation which necessitates careful handling.

Relevant data from studies indicate that [3H]diprenorphine maintains its binding characteristics across various experimental conditions, making it reliable for receptor studies .

Applications

Scientific Uses

[3H]Diprenorphine has several important applications in scientific research:

  1. Receptor Mapping: It is extensively used in autoradiography to map opioid receptor distribution in brain tissues.
  2. Binding Studies: Employed in pharmacological studies to assess binding affinities and kinetics of various ligands at opioid receptors.
  3. Neuropharmacology Research: Facilitates understanding of opioid receptor function and their role in pain modulation and addiction mechanisms.
Radiochemical Synthesis and Radiolabeling Methodologies

Nucleophilic Halogen Exchange Routes for Tritium Incorporation

Tritium labeling of diprenorphine primarily utilizes catalytic halogen-tritium exchange on halogenated precursors. The most common approach targets the 15,16-positions of diprenorphine using a dibrominated precursor. This method employs Pd-catalyzed dehalogenation under mild conditions (typically PdO/BaSO₄ or Pd/C catalysts in organic bases like triethylamine), achieving specific activities exceeding 25 Ci/mmol (925 GBq/mmol) [2]. The reaction proceeds at ambient temperature for several hours, minimizing thermal degradation of the sensitive oripavine structure. Post-synthesis, purification via preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on silica columns removes unreacted precursors and catalytic residues, yielding radiochemical purities >98% [2] [5].

A critical limitation is the isotope effect, where the bulkier bromine atoms slow reaction kinetics compared to iodine. Consequently, optimized protocols use high specific-activity tritium gas (≥ 95 Ci/mmol) and extended reaction times (8–24 hours) to maximize incorporation. Residual halogenated impurities are monitored by mass spectrometry due to their potential pharmacological activity [5] [8].

Table 1: Parameters for Nucleophilic Tritium Labeling of Diprenorphine

PrecursorCatalyst SystemReaction TimeSpecific Activity AchievedRadiochemical Yield
15,16-DibromodiprenorphinePdO/BaSO₄, Triethylamine24 hours>25 Ci/mmol40–60%
15,16-DibromodiprenorphinePd/C, Ethanol18 hours50 Ci/mmol55–70%

Precursor Design for [11C]Diprenorphine Radiolabeling

Carbon-11 radiolabeling targets the O-methyl position, exploiting diprenorphine’s 6-O-desmethyl derivative as the precursor. Two validated synthetic routes exist:

  • Method A (Lever et al.): Uses 3-O-tert-butyldimethylsilyl-6-O-desmethyldiprenorphine protected at the phenolic hydroxyl. [[11C]Methyl iodide] methylation in dimethylformamide (DMF) with tetrabutylammonium hydroxide followed by acidic deprotection (HCl) yields [11C]diprenorphine. This route achieves ~10% radiochemical yield (non-decay-corrected) in 30 minutes with specific activities of 64 GBq/μmol [1].
  • Method B (Luthra et al.): Employs 3-O-trityl-6-O-desmethyldiprenorphine with [[11C]iodomethane] in DMF/sodium hydride. Detritylation with acid gives the final product in 13–19% radiochemical yield and specific activities of 15.5–23.8 GBq/μmol within 45 minutes [1].

Precursor design prioritizes orthogonal protecting groups (silyl or trityl) that withstand methylation conditions but permit rapid deprotection under mild acids. The trityl group offers higher steric hindrance, reducing side reactions but requiring harsher deprotection (0.5M HCl, 70°C). Both precursors minimize 3-O-methylation side products, preserving binding affinity to opioid receptors [1] [6].

Chromatographic Purification Strategies for Radioligand Preparation

Purification of radiolabeled diprenorphine demands high-resolution separations to remove precursors, radioactive byproducts, and chemical impurities. Key strategies include:

  • Reversed-Phase HPLC: Employing C18 columns with ethanol/ammonium formate buffers (e.g., 40:60 ethanol/0.1M ammonium formate, pH 4.5). Ethanol minimizes denaturation while ensuring compatibility with intravenous formulations. Retention times are optimized to 8–12 minutes, achieving baseline separation of [3H]/[11C]diprenorphine from its desmethyl precursor [1] [7].
  • Solid-Phase Extraction (SPE): Post-HPLC fractions undergo SPE on C18 cartridges washed with saline and eluted with ethanol. This step removes residual ammonium salts and concentrates the product for formulation, reducing osmolality to physiological levels [3].
  • Quality Control: Analytical HPLC with UV/radioactive detection confirms radiochemical purity (>98%). Residual solvents (DMF, ethanol) are quantified via gas chromatography to meet pharmacopeial limits (<500 ppm for DMF) [1].

Table 2: Chromatographic Systems for Purifying Radiolabeled Diprenorphine

RadioligandColumnMobile PhaseFlow RateRetention Time
[11C]DiprenorphineC18 (μBondapak)Ethanol/0.1M NH₄HCO₂ (40:60)4.0 ml/min10.2 min
[3H]DiprenorphineC18 (Nucleosil)Methanol/Water (70:30)1.5 ml/min8.7 min

Formulation Optimization for in vivo Biodistribution Studies

Formulation stability and biocompatibility are critical for reliable biodistribution data. [3H]/[11C]Diprenorphine exhibits pH-dependent stability, degrading rapidly below pH 5. Optimized formulations use ethanol-saline mixtures (10–15% ethanol, v/v), which solubilize the lipophilic ligand while maintaining physiological pH (7.0–7.4). Ethanol concentrations below 15% prevent hemolysis and ensure compound solubility at clinical doses (≤50 μg) [1] [4].

Sterile filtration (0.22 μm PVDF membranes) removes microbial contaminants without adsorbing the radioligand. For [11C]diprenorphine (t₁/₂ = 20.4 min), formulations retain >95% radiochemical purity for 60 minutes post-synthesis when stored at 4°C. Tritiated versions show extended stability (>6 months at -20°C in ethanol) but require reconstitution in saline-ethanol immediately before injection to avoid precipitation [2] [4].

Radiolytic degradation is mitigated by adding radical scavengers (e.g., ascorbic acid, 1 mg/ml) and using amber vials. Biodistribution studies in rodents confirm that optimized formulations maintain >90% intact tracer at 30 minutes post-injection, essential for accurate quantification of opioid receptor binding [4] [7].

Properties

Product Name

[3H]Diprenorphine

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-3,4-ditritio-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C26H35NO4

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i10T,11T/t10?,11?,18-,19-,22-,24-,25+,26-

InChI Key

OIJXLIIMXHRJJH-ZXJLXYCOSA-N

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Isomeric SMILES

[3H]C1C(N([C@@H]2CC3=C4[C@@]15[C@@]26CC[C@]([C@@H]5OC4=C(C=C3)O)([C@H](C6)C(C)(C)O)OC)CC7CC7)[3H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.